molecular formula C18H20O4 B136710 Knerachelin A CAS No. 152110-11-7

Knerachelin A

Cat. No.: B136710
CAS No.: 152110-11-7
M. Wt: 300.3 g/mol
InChI Key: ICBQRENZQVXEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Knerachelin A is a natural product that has been isolated from the marine sponge, Spongia sp. It belongs to the class of compounds known as polyketides, which are synthesized through the action of polyketide synthases. This compound has been found to possess a range of biological activities, including anticancer, antifungal, and antibacterial properties. In

Mechanism of Action

The mechanism of action of Knerachelin A is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of immune system function. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of Knerachelin A for lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for targeted cancer therapies. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities for use in experiments.

Future Directions

There are many potential future directions for research on Knerachelin A. One area of focus could be the development of new cancer therapies based on this compound, either alone or in combination with other drugs. Another area of research could be the development of new antimicrobial agents based on the antibacterial and antifungal properties of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on immune system function and inflammation.

Scientific Research Applications

Knerachelin A has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Its anticancer properties have been particularly well-studied, and it has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

Properties

152110-11-7

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenylpentan-1-one

InChI

InChI=1S/C18H20O4/c1-22-14-11-16(20)18(17(21)12-14)15(19)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,11-12,20-21H,5-6,9-10H2,1H3

InChI Key

ICBQRENZQVXEPH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)O)C(=O)CCCCC2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)CCCCC2=CC=CC=C2)O

152110-11-7

synonyms

knerachelin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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